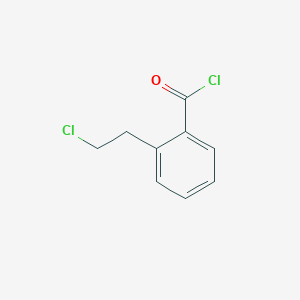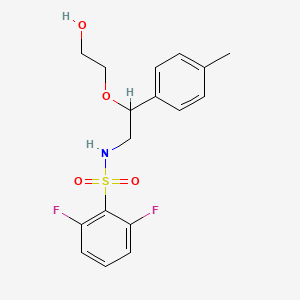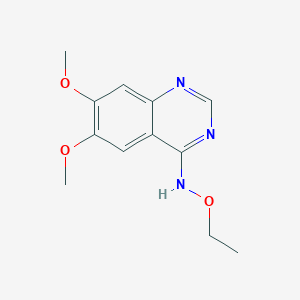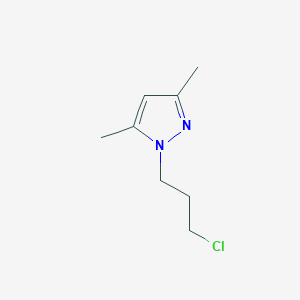
Benzoyl chloride, 2-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzoyl chloride, 2-(2-chloroethyl)-” is a chemical compound used as a pharmaceutical intermediate . It consists of a benzene ring with an acyl chloride substituent . The molecular formula is C9H8Cl2O .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .Chemical Reactions Analysis
While specific chemical reactions involving “Benzoyl chloride, 2-(2-chloroethyl)-” were not found in the retrieved sources, benzene derivatives like this often undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“Benzoyl chloride, 2-(2-chloroethyl)-” is a colorless, fuming liquid . It has a molecular weight of 175.012 .Scientific Research Applications
Synthesis of Benzyl 2-Chloroethyl Ethers
Specific Scientific Field
Organic Chemistry, Insecticide Research
Summary of the Application
Benzyl 2-chloroethyl ethers are synthesized for use in insecticide screening tests . This method is limited to the synthesis of ethers which possess a partially deactivated nucleus .
Methods of Application or Experimental Procedures
The solvolysis reaction between benzyl chlorides and ethylene chlorohydrin is employed for the synthesis . This reaction is complete after heating under reflux for 24 to 48 hours .
Results or Outcomes
The reaction between benzyl halides and ethylene chlorohydrin to form benzyl 2-chloroethyl ethers was found to be of preparative value though of limited scope .
Component of Ionic Liquids
Specific Scientific Field
Green Chemistry, Catalysis
Summary of the Application
DABCO (1,4-diazabicyclo[2.2.2]octane), a compound related to benzoyl chloride, 2-(2-chloroethyl)-, is used as a component of ionic liquids . These ionic liquids have found numerous practical applications as environmentally benign media for many important organic reactions .
Methods of Application or Experimental Procedures
DABCO serves as a convenient component for designing both types of ionic liquids . For example, DAIL is a catalyst on the basis of DABCO, representing an acidic polyelectrolyte, which was obtained by a condensation of 1,4-dichlorobutane and DABCO in ethylene glycol .
Results or Outcomes
Several ionic liquids have been employed as catalysts for a wide variety of synthetic processes . Acidic ionic liquids are suitable for Friedel–Crafts acylation, etherification, ether cleavage; basic ionic liquids have found use in Knoevenagel, Claisen–Schmidt, and other reactions .
Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
Specific Scientific Field
Pharmaceutical Chemistry, Drug Development
Summary of the Application
A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) . This compound is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
Methods of Application or Experimental Procedures
The synthesis of 3-CH2Cl involves a chemical reaction in the benzoyl chloride group . The reaction results in the formation of another compound which is more electrophilic than the first compound .
Results or Outcomes
Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .
Friedel-Crafts Acylation
Specific Scientific Field
Organic Chemistry, Catalysis
Summary of the Application
Benzoyl chloride, a compound related to Benzoyl chloride, 2-(2-chloroethyl)-, is used in Friedel-Crafts acylation . This reaction is a method used to synthesize aryl ketones .
Methods of Application or Experimental Procedures
The reaction involves the acylation of benzene derivatives using various catalysts . The most efficient catalyst used affords quantitative conversion of benzoyl chloride and anisole to methoxybenzophenone within 1 hour .
Results or Outcomes
The reaction performed in the molecular solvents CH. 3. CN and CH. 2 resulted in a product ratio (o / p) of 4/96 .
Synthesis of 2-Chloroethyl Benzoate
Specific Scientific Field
Organic Chemistry, Drug Synthesis
Summary of the Application
2-Chloroethyl benzoate is synthesized for use in various organic reactions . This compound is a key intermediate in the synthesis of many pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves a reaction between ethylene chlorohydrin and benzoyl chloride . The reaction is complete after heating gently with a low flame until the reaction starts .
Results or Outcomes
The reaction between ethylene chlorohydrin and benzoyl chloride results in the formation of 2-chloroethyl benzoate .
Component of Ionic Liquids
Summary of the Application
DABCO, a compound related to Benzoyl chloride, 2-(2-chloroethyl)-, is used as a component of ionic liquids . These ionic liquids have found numerous practical applications as environmentally benign media for many important organic reactions .
Safety And Hazards
properties
IUPAC Name |
2-(2-chloroethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRIFLRGGRFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)benzoyl chloride | |
CAS RN |
7274-47-7 |
Source


|
| Record name | 2-(2-chloroethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)



![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)



![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592317.png)